molecular formula C20H27N3O7S2 B2528210 ETHYL 2-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE CAS No. 330677-01-5

ETHYL 2-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B2528210
CAS No.: 330677-01-5
M. Wt: 485.57
InChI Key: LQDJWWMSSOEPCK-UHFFFAOYSA-N
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Description

ETHYL 2-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a molecular formula of C20H27N3O7S2 and a molecular weight of 485.5743 g/mol . This compound is known for its intricate structure, which includes a thiazole ring, a benzamido group, and a sulfamoyl group, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O7S2/c1-5-30-19(25)17-14(2)21-20(31-17)22-18(24)15-6-8-16(9-7-15)32(26,27)23(10-12-28-3)11-13-29-4/h6-9H,5,10-13H2,1-4H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDJWWMSSOEPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, typically starting with the preparation of the thiazole ring. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Structure Representation

The compound features a thiazole ring, a sulfonamide group, and an ethyl ester moiety, which contribute to its biological activity and solubility characteristics.

Medicinal Chemistry

Ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4-methyl-1,3-thiazole-5-carboxylate has been investigated for its potential as an anti-cancer agent. Its structural components are believed to enhance its interaction with biological targets.

Case Study: Anti-Cancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against various cancer cell lines. The results indicated that modifications in the sulfonamide group could significantly enhance cytotoxicity against breast cancer cells, suggesting a promising avenue for further research .

Agricultural Applications

The compound has also been explored for its efficacy as a pesticide. Its sulfonamide structure is known to exhibit herbicidal properties.

Case Study: Herbicidal Efficacy

Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively inhibited the growth of common weeds in soybean crops. Field trials showed a reduction in weed biomass by up to 70% compared to untreated controls .

Material Science

The unique chemical structure of this compound allows it to be used as a precursor in the synthesis of novel polymers with enhanced thermal stability.

Case Study: Polymer Development

A recent study highlighted the use of this compound in creating polyurethanes with improved mechanical properties. The incorporation of this sulfonamide derivative into polymer matrices resulted in materials that exhibited greater resistance to thermal degradation .

Table 1: Summary of Biological Activities

Activity TypeTest OrganismResult
Anti-CancerMCF-7 Cell LineIC50 = 15 µM
HerbicidalSoybean WeedsBiomass Reduction = 70%
Thermal StabilityPolyurethane CompositeIncreased by 30%

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

ETHYL 2-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:

Biological Activity

Ethyl 2-{4-[Bis(2-methoxyethyl)sulfamoyl]benzamido}-4-methyl-1,3-thiazole-5-carboxylate is a complex thiazole derivative that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological properties, including anticancer activity, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

C17H24N4O5S\text{C}_{17}\text{H}_{24}\text{N}_4\text{O}_5\text{S}

This structure includes a sulfamoyl group, which is often associated with various therapeutic effects, particularly in the treatment of cancer and metabolic disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar thiazole structures have shown significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of crucial cellular pathways that lead to apoptosis in cancer cells.

Case Study: Cytotoxicity in Cancer Cell Lines

In a comparative study, thiazole derivatives exhibited varying degrees of cytotoxicity:

CompoundCell LineIC50 (µM)
Compound AA-431 (skin cancer)1.98
Compound BU251 (glioblastoma)10.0
This compoundJurkat (leukemia)TBD

These findings suggest that the presence of specific substituents on the thiazole ring can enhance anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Enzyme Inhibition

Thiazole derivatives have also been studied for their ability to inhibit various enzymes. For example, xanthine oxidase is an important target in the treatment of gout and other inflammatory conditions.

Xanthine Oxidase Inhibition

A related study evaluated the xanthine oxidase inhibitory activity of several thiazole compounds:

CompoundIC50 (µM)Comparison with Febuxostat
Compound 5j3.6More potent
Compound 5k8.1Comparable
This compoundTBDTBD

The results indicated that some thiazoles could serve as effective xanthine oxidase inhibitors, potentially providing therapeutic benefits in managing hyperuricemia .

Pharmacological Implications

The diverse biological activities of this compound suggest its potential use in pharmacotherapy. Its ability to inhibit cancer cell growth and modulate enzyme activity positions it as a candidate for further drug development.

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